N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-methanesulfonylbenzamide is a benzamide derivative featuring a benzothiazole moiety linked to a phenyl ring and a methanesulfonyl substituent. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antitumor, and kinase inhibitory properties . The methanesulfonyl group enhances solubility and may influence binding affinity to biological targets.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)19-9-5-2-6-16(19)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-4-8-18(17)27-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSUZXMIEVIWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazole core, followed by its functionalization with a phenyl group. The final step involves the introduction of the benzamide moiety with a methylsulfonyl group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are commonly used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Differences
Key Structural Features of Target Compound
- Core : Benzamide backbone.
- Substituents :
- 4-(1,3-Benzothiazol-2-yl)phenyl group at the amide nitrogen.
- Methanesulfonyl group at the 2-position of the benzamide.
Analog 1 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ()
- Core : 1,2,4-Triazole-thione.
- Substituents :
- 4-(4-X-Phenylsulfonyl)phenyl group.
- 2,4-Difluorophenyl group.
- Key Differences :
- Triazole ring replaces benzothiazole.
- Fluorine substituents enhance electronegativity and metabolic stability.
- Tautomerism : Exists as thione tautomers, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹) .
Analog 2 : 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide ()
- Core : Benzamide with thiazole.
- Substituents: Azepane-sulfonyl group at the 4-position. 4-Phenoxyphenyl-thiazole at the amide nitrogen.
- Key Differences :
- Thiazole replaces benzothiazole.
- Azepane-sulfonyl group may improve membrane permeability compared to methanesulfonyl.
Analog 3 : N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide ()
- Core : Acetamide fused with triazolo-benzothiazole.
- Substituents :
- 2-Methylphenyl group.
- Triazolo-benzothiazole-sulfanyl moiety.
- Key Differences :
- Fused triazolo-benzothiazole system increases aromaticity and rigidity.
Spectroscopic and Physicochemical Properties
Pharmacological and Industrial Relevance
- Target Compound: Potential kinase inhibition due to benzothiazole (analogous to kinase inhibitors like dasatinib). Methanesulfonyl may enhance solubility for oral bioavailability.
- Triazole-thiones [7–9] : Demonstrated antimicrobial activity in related studies; fluorine substituents improve metabolic stability .
- Thiazole-linked benzamides : Used in anticancer research; azepane-sulfonyl groups enhance blood-brain barrier penetration .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methanesulfonylbenzamide is a compound of significant interest due to its diverse biological activities. This compound features a benzothiazole moiety, which is known for its pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C18H17N3O3S2, with a molecular weight of approximately 385.47 g/mol. The structure includes a benzothiazole ring that contributes to its biological activity.
Benzothiazole derivatives have been shown to exhibit various mechanisms of action:
- Antimicrobial Activity : These compounds inhibit the growth of bacteria by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation. This mechanism has been particularly noted in anti-tubercular applications.
- Anticancer Activity : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
Research has demonstrated that this compound exhibits potent antibacterial activity against various strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For instance:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Bacillus subtilis | 64 |
These results suggest that the compound may serve as a lead for developing new antibacterial agents .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various benzothiazole derivatives, including this compound. The results indicated significant antibacterial activity comparable to standard antibiotics .
- Cytotoxicity in Cancer Cells : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
